N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide
Overview
Description
N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide, also known as ABF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. ABF is a heterocyclic compound that contains both a benzimidazole and furan ring in its structure.
Mechanism of Action
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide is not fully understood. However, it has been shown that N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can interact with metal ions and form complexes that can inhibit the activity of enzymes that are involved in cancer cell proliferation. N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can interact with metal ions and form complexes that can inhibit the activity of enzymes. Physiologically, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to induce apoptosis in cancer cells. N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has also been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide in lab experiments include its low toxicity and potential applications in various fields. However, the limitations of using N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide research. One direction is to further investigate its anticancer properties and potential as a drug candidate for cancer treatment. Another direction is to explore its potential applications in material science, particularly in the synthesis of new materials with electronic and photonic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide and its interactions with metal ions.
Synthesis Methods
N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with allyl bromide to form N-allyl-2-aminobenzimidazole. This intermediate is then reacted with furan-2-carbaldehyde to form N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide. The purity of N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide can be increased using various chromatographic techniques.
Scientific Research Applications
N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been shown to have anticancer properties and can be used as a potential drug candidate for the treatment of cancer. In biochemistry, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been used as a probe for the detection of metal ions. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-2-furamide has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.
properties
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-9-18-12-7-4-3-6-11(12)16-15(18)17-14(19)13-8-5-10-20-13/h2-8,10H,1,9H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQKWOWWURCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330324 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49737212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
361175-18-0 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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